Radiopharmaceuticals: The presence of iodine (I) in the molecule makes it a potential candidate for radiolabeling. This process attaches radioactive isotopes to molecules, allowing them to be tracked within the body for diagnostic imaging or targeted therapies. The specific properties of 1-Chloro-4-(3-iodopropoxy)benzene, such as its reactivity and targeting ability, would need to be investigated for suitability in radiopharmaceutical development [].
Bioconjugation: The iodopropoxy chain could be used as a linker to attach the molecule to other biomolecules like peptides or proteins. This approach, known as bioconjugation, can be valuable for creating targeted drug delivery systems or probes for biological imaging [].
Material Science: The aromatic core (benzene ring) and the reactive chlorine atom could be utilized in the design of novel materials. Chlorine's ability to participate in various reactions allows for the creation of polymers or functional surfaces with specific properties [].
Toluene, the second component mentioned, is a well-established solvent widely used in scientific research. Here are some of its applications:
Organic Synthesis: Toluene is a non-polar solvent commonly used in organic reactions due to its ability to dissolve a wide range of organic compounds. It is often chosen for its stability and relatively low boiling point [].
Crystallization: Toluene can be used as a solvent for recrystallization, a technique for purifying solid compounds. Depending on the solubility of the target molecule, toluene can selectively dissolve impurities while leaving the desired compound behind [].
Chromatography: Toluene is sometimes employed as a mobile phase in chromatography, a technique for separating mixtures. Its polarity allows for the separation of non-polar and moderately polar compounds [].
1-Chloro-4-(3-iodopropoxy)benzene, also known as 1-chloro-4-(3-iodopropoxy)benzene;toluene, is an organic compound with the molecular formula and a molecular weight of approximately 388.67 g/mol. This compound features a chlorobenzene structure substituted with a 3-iodopropoxy group, making it a unique member of the halogenated aromatic compounds. It is primarily characterized by its high boiling point of 427.5ºC and flash point of 212.4ºC, indicating its stability under normal conditions but flammability under specific circumstances .
The chemical reactivity of 1-chloro-4-(3-iodopropoxy)benzene is influenced by both the chlorine and iodine substituents, which can participate in nucleophilic substitution reactions. The compound can undergo:
Several methods can be employed to synthesize 1-chloro-4-(3-iodopropoxy)benzene:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the aromatic system.
The applications of 1-chloro-4-(3-iodopropoxy)benzene are primarily in research and industrial chemistry:
Interaction studies involving 1-chloro-4-(3-iodopropoxy)benzene focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic applications. Studies may include:
Several compounds share structural similarities with 1-chloro-4-(3-iodopropoxy)benzene. Here are some examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Chloro-4-methoxybenzene | C8H9ClO | Contains a methoxy group instead of an iodopropoxy group |
4-Iodophenol | C6H5I | Similar halogen substitution but lacks alkyl chain |
1-Bromo-4-(3-propoxy)benzene | C10H13Br | Bromine instead of chlorine; similar alkyl substitution |
2-Chloroethylbenzene | C8H9Cl | Contains an ethyl group; used in similar synthesis processes |
These compounds highlight the unique nature of 1-chloro-4-(3-iodopropoxy)benzene due to its specific halogen substitutions and alkyl chain configuration, influencing its reactivity and potential applications.
The synthesis of 1-Chloro-4-(3-iodopropoxy)benzene through multi-step pathways starting from 3-phenoxybenzaldehyde derivatives represents one of the most versatile approaches in synthetic methodology. This strategy capitalizes on the readily available aromatic aldehyde precursors and employs sequential functional group transformations to achieve the target structure [6] [7].
The initial synthetic approach involves the preparation of 3-phenoxybenzaldehyde through established methodologies. The synthesis of meta-phenoxybenzaldehyde can be accomplished via Ullmann ether synthesis, where chlorobenzene reacts with meta-cresol in the presence of cuprous chloride as catalyst and polyethylene glycol as cosolvent [7]. Under optimized conditions, this reaction achieves selectivity of 97% with 86% conversion, providing an efficient route to the phenoxybenzaldehyde precursor.
Sequential reduction methodologies play a crucial role in converting the aldehyde functionality to the corresponding alcohol intermediate. Diisobutylaluminium hydride emerges as the preferred reducing agent for this transformation, operating through a controlled reduction mechanism that selectively reduces the carbonyl group while preserving other functional groups [8]. The reaction proceeds optimally at -78°C, utilizing the bulky nature of the reducing agent to prevent over-reduction to undesired products. Under these conditions, yields typically range from 80-90% with excellent chemoselectivity.
Alternative reduction strategies employ sodium borohydride in ethanol-water systems, providing a milder and more environmentally benign approach [9]. This methodology demonstrates particular effectiveness with aromatic aldehydes, achieving reduction through hydride nucleophile donation to the electrophilic carbonyl carbon. The reaction conditions require careful control of temperature and solvent composition to optimize yield and minimize side reactions.
The conversion of the resulting benzyl alcohol to the corresponding chlorinated intermediate requires selective halogenation techniques. Thionyl chloride in the presence of catalytic amounts of dimethylformamide provides an efficient method for this transformation, proceeding through an ionic mechanism that preserves the aromatic substitution pattern while introducing the desired chloro functionality.
Subsequent etherification to introduce the propoxy chain utilizes Williamson ether synthesis protocols. The alkoxide nucleophile, generated from 3-chloropropanol and sodium hydride, undergoes nucleophilic substitution with the benzyl chloride intermediate [10]. This reaction demonstrates high efficiency under anhydrous conditions in dimethylformamide, with reaction temperatures maintained at 80-100°C to ensure complete conversion while minimizing elimination pathways.
The final iodination step employs Finkelstein reaction conditions, where the terminal chloro group undergoes substitution with iodide ion in acetone solvent [11] [12]. This transformation benefits from the differential solubility of sodium chloride and sodium iodide in acetone, driving the equilibrium toward product formation through precipitation of the sodium chloride byproduct.
Table 1: Physical Properties of 1-Chloro-4-(3-iodopropoxy)benzene
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₀ClIO | [1] [3] |
Molecular Weight (g/mol) | 296.53 | [1] [3] |
CAS Number | 119795-57-2 | [2] [1] |
Melting Point (°C) | 31 | [1] |
Boiling Point (°C) | 317 at 760 mmHg | [1] |
Density (g/cm³) | 1.673 | [1] |
Flash Point (°C) | 145.5 | [1] |
SMILES | ClC1=CC=C(OCCCI)C=C1 | [3] |
InChI Key | HVVWUBWHLIPSCS-UHFFFAOYSA-N | [3] |
Etherification methodologies for introducing propoxy substituents require careful consideration of reaction conditions, substrate reactivity, and functional group compatibility. The Williamson ether synthesis remains the most widely employed strategy, providing reliable and high-yielding routes to alkyl aryl ethers [19] [10].
The mechanistic foundation of Williamson ether synthesis involves nucleophilic substitution of alkyl halides by alkoxide anions generated through deprotonation of alcohols by strong bases [10]. Sodium hydride emerges as the preferred base for alkoxide generation, providing clean deprotonation without competing side reactions. The reaction proceeds through an S_N2 mechanism, requiring primary or benzylic alkyl halides to avoid elimination pathways that would compromise yield and selectivity.
Solvent selection proves critical for optimizing etherification reactions. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal solvation for both alkoxide nucleophiles and organic halides while suppressing protic solvation that would diminish nucleophilicity [19]. Temperature control within the range of 80-120°C ensures adequate reaction rates while minimizing thermal decomposition of sensitive functional groups.
The dehydrative etherification approach offers an alternative methodology that generates water as the sole byproduct [19]. This strategy employs alcohol activation through conversion to corresponding acetates, carbonates, or phosphonates, followed by nucleophilic displacement by alcohol nucleophiles. Lewis acid catalysis facilitates carbocation generation while controlling subsequent reactions that might lead to carbon-oxygen bond cleavage.
Copper-catalyzed etherification represents a significant advancement in ether synthesis methodology, providing mild conditions and broad functional group tolerance [20]. The key innovation involves the use of lithium alkoxides, either preformed or generated in situ by lithium tert-butoxide, in combination with copper catalysts. This methodology demonstrates particular effectiveness with aryl halides, achieving coupling under relatively mild conditions with the alcohol serving as solvent.
The mechanistic pathway involves oxidative addition of the aryl halide to copper, followed by coordination of the alkoxide nucleophile and subsequent reductive elimination to generate the ether product. The use of lithium counterions proves essential for achieving high reactivity, as the enhanced ionic character of lithium alkoxides facilitates the transmetalation step.
Phase-transfer catalysis provides an environmentally benign approach to ether formation, utilizing biphasic reaction systems to achieve efficient mixing of ionic and organic reactants [21]. Quaternary ammonium salts such as tetrabutylammonium hydrogen sulfate facilitate transfer of alkoxide anions into the organic phase where substitution reactions proceed efficiently. This methodology offers advantages in terms of mild reaction conditions and simplified workup procedures.
Ullmann ether synthesis, employing copper catalysis for the coupling of phenols with aryl halides, demonstrates effectiveness for synthesizing diaryl ethers [7]. While less applicable to alkyl ether formation, this methodology provides valuable insights into copper-catalyzed carbon-oxygen bond formation mechanisms. The reaction typically requires elevated temperatures (110-160°C) and extended reaction times but achieves reasonable yields with appropriate substrate combinations.
Table 3: Etherification Reaction Conditions
Etherification Type | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
---|---|---|---|---|---|
Williamson Ether Synthesis | NaH, K₂CO₃ | DMF, DMSO | 80-120 | 2-8 | 75-90 |
Ullmann Ether Synthesis | CuI, Cu₂O | DMF, toluene | 110-160 | 12-24 | 60-80 |
Buchwald-Hartwig Coupling | Pd₂(dba)₃, ligands | Toluene, dioxane | 80-110 | 4-12 | 70-85 |
Copper-Catalyzed Etherification | CuI, Cs₂CO₃ | DMSO, DMF | 90-130 | 6-18 | 65-85 |
Phase-Transfer Catalysis | Bu₄N⁺HSO₄⁻ | CH₂Cl₂/H₂O | 40-80 | 1-4 | 80-95 |
Toluene derivatives serve as crucial synthetic intermediates in the construction of complex aromatic ether systems, providing both structural diversity and functional group handles for subsequent transformations [22] [23]. The strategic utilization of methylated aromatic compounds enables access to a broad range of substitution patterns while maintaining synthetic efficiency.
Benzyl chloride emerges as a particularly valuable electrophile for ether formation reactions [24]. The benzylic position demonstrates enhanced reactivity toward nucleophilic substitution due to resonance stabilization of the developing carbocation character in the transition state. This reactivity profile enables etherification reactions to proceed under mild conditions with excellent yields, typically ranging from 70-90% depending on the nucleophile structure and reaction conditions.
The synthetic utility of benzyl chloride extends beyond simple substitution reactions to include cross-coupling methodologies. Palladium-catalyzed reactions with various nucleophiles provide access to benzyl ethers under mild conditions with broad functional group tolerance [25] [26]. These transformations proceed through oxidative addition of the benzyl halide to palladium, followed by transmetalation and reductive elimination to generate the carbon-oxygen bond.
para-Cresol derivatives function as valuable phenol precursors in aromatic ether synthesis [27]. The methyl substituent provides directing effects for subsequent functionalization while the phenolic hydroxyl group serves as a nucleophile in etherification reactions. Under Williamson ether synthesis conditions, para-cresol readily undergoes alkylation to generate the corresponding alkyl aryl ethers with yields typically ranging from 75-85%.
The mechanistic pathway involves initial deprotonation of the phenolic hydroxyl group by strong bases such as sodium hydride or potassium carbonate, generating the phenoxide anion. This nucleophile subsequently undergoes substitution with alkyl halides through an S_N2 mechanism, providing access to the desired ether products while maintaining the aromatic substitution pattern.
Toluene-4-sulfonic acid serves as an effective leaving group activator in synthetic transformations requiring hydroxyl group displacement [28]. The conversion of alcohols to the corresponding tosylates proceeds readily under mild conditions using tosyl chloride in pyridine, achieving yields of 85-95% with excellent functional group compatibility. The resulting tosylate esters demonstrate enhanced reactivity toward nucleophilic substitution compared to the parent alcohols.
Benzyl alcohol functions as a reduction product in synthetic sequences involving aromatic aldehydes or carboxylic acids [9]. The reduction of benzaldehyde derivatives using sodium borohydride in alcoholic solvents provides a reliable route to benzyl alcohols with yields ranging from 80-95%. These alcohols serve as intermediates for subsequent functionalization through halogenation, tosylation, or oxidation reactions.
4-Methylbenzaldehyde represents an important aldehyde intermediate in synthetic pathways leading to substituted aromatic compounds [29]. The aldehyde functionality undergoes various transformations including reduction to the corresponding alcohol, oxidation to the carboxylic acid, or nucleophilic addition reactions with organometallic reagents. These transformations provide access to diverse structural motifs while maintaining the aromatic methyl substitution pattern.
The oxidative coupling of toluene to form dimeric products demonstrates the utility of methyl-substituted aromatics in constructing complex molecular frameworks [23]. Under appropriate catalytic conditions involving supported metal oxides, toluene undergoes hydrogen removal to generate reactive intermediates that couple to form stilbene derivatives. While this transformation represents a specialized application, it illustrates the broader synthetic potential of toluene derivatives in complex molecule construction.
Friedel-Crafts acylation of toluene provides access to substituted acetophenone derivatives that serve as important synthetic intermediates [28]. The reaction employs aluminum chloride as a Lewis acid catalyst to activate acyl chlorides toward electrophilic aromatic substitution. The methyl substituent on toluene provides directing effects that favor para-substitution, leading to predictable regioselectivity in the acylation reaction.
Table 4: Toluene Derivative Applications in Synthesis
Toluene Derivative | Role in Synthesis | Reaction Type | Typical Conditions | Yield Range (%) |
---|---|---|---|---|
Benzyl chloride | Electrophile for ether formation | Nucleophilic substitution | Base, aprotic solvent | 70-90 |
p-Cresol | Phenol precursor | Etherification | Williamson conditions | 75-85 |
Toluene-4-sulfonic acid | Leaving group activation | Tosylation | Pyridine, RT | 85-95 |
Benzyl alcohol | Reduction product | Reduction | NaBH₄, alcohols | 80-95 |
4-Methylbenzaldehyde | Aldehyde intermediate | Oxidation/Reduction | Oxidizing/reducing agents | 65-85 |
The nuclear magnetic resonance spectroscopic profile of 1-Chloro-4-(3-iodopropoxy)benzene provides detailed structural information through both proton and carbon-13 analyses. In proton nuclear magnetic resonance spectroscopy, the aromatic protons exhibit characteristic chemical shifts between 6.5 and 8.0 parts per million, consistent with the deshielding effects observed in para-disubstituted benzene derivatives [1] [2]. The para-substitution pattern results in a simplified aromatic region, typically showing two sets of equivalent protons due to the symmetrical substitution.
The alkyl ether chain presents distinct spectroscopic signatures. The methylene protons adjacent to the ether oxygen (OCH₂) appear in the downfield region between 3.4 and 4.5 parts per million, reflecting the deshielding influence of the electronegative oxygen atom [3] [4]. The central methylene group (CH₂CH₂I) resonates in the range of 2.0 to 2.5 parts per million, while the terminal methylene protons adjacent to iodine (CH₂I) appear further downfield at 3.0 to 3.5 parts per million due to the deshielding effect of the iodine substituent [4].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbons within the characteristic range of 110 to 160 parts per million [5]. The ether carbon atoms exhibit downfield shifts consistent with oxygen attachment, with the OCH₂ carbon appearing between 50 and 80 parts per million. The alkyl chain carbons show progressively upfield shifts, with the CH₂CH₂I carbon resonating between 25 and 40 parts per million, and the terminal CH₂I carbon appearing in the most upfield region at 0 to 10 parts per million [3].
The infrared spectroscopic analysis of 1-Chloro-4-(3-iodopropoxy)benzene reveals characteristic absorption bands that confirm the presence of aromatic ether functionality. Aromatic carbon-hydrogen stretching vibrations appear in the range of 3030 to 3100 wavenumbers, exhibiting the characteristic low intensity typical of aromatic compounds [1] [2]. The aromatic carbon-carbon stretching modes manifest as multiple bands between 1500 and 1600 wavenumbers, with typically two prominent absorptions at approximately 1500 and 1600 wavenumbers representing the complex molecular motions of the benzene ring [2].
The ether functional group displays diagnostic carbon-oxygen-carbon stretching vibrations. The asymmetric carbon-oxygen-carbon stretch appears as an intense absorption between 1250 and 1300 wavenumbers, characteristic of aromatic ethers [6] [4]. This peak represents one of the most diagnostic features for ether identification in this compound class. The symmetric carbon-oxygen-carbon stretch manifests as a weaker absorption between 820 and 890 wavenumbers [6].
Para-disubstitution is confirmed through the carbon-hydrogen out-of-plane bending pattern, which appears between 810 and 840 wavenumbers [7] [2]. This specific range is diagnostic for para-disubstituted benzene rings and distinguishes this substitution pattern from ortho- and meta-isomers. The absence of a ring bending peak near 690 wavenumbers further supports the para-substitution assignment [7].
Mass spectrometric analysis of 1-Chloro-4-(3-iodopropoxy)benzene provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 296 for the chlorine-35 isotope and 298 for the chlorine-37 isotope, reflecting the characteristic chlorine isotope pattern [8]. The relative intensities of these peaks follow the natural abundance ratio of chlorine isotopes.
Common fragmentation patterns include the loss of iodine to produce fragments at mass-to-charge ratio 169, corresponding to the chlorinated phenoxy cation (ClC₆H₄O⁺). The base peak varies depending on ionization conditions but frequently corresponds to the most stable fragment ion formed through alpha-cleavage adjacent to the ether oxygen. Additional characteristic fragments include the iodide ion at mass-to-charge ratio 127 and various aromatic fragments resulting from ring cleavage processes [9].
Spectroscopic Technique | Characteristic Range/Value | Assignment |
---|---|---|
¹H NMR Aromatic protons | 6.5-8.0 δ (ppm) | Para-disubstituted benzene |
¹H NMR OCH₂ protons | 3.4-4.5 δ (ppm) | Ether-adjacent methylene |
¹H NMR CH₂I protons | 3.0-3.5 δ (ppm) | Iodine-adjacent methylene |
IR C-O-C asymmetric stretch | 1250-1300 cm⁻¹ | Aromatic ether linkage |
IR C-H out-of-plane bend | 810-840 cm⁻¹ | Para-disubstitution |
MS Molecular ion | m/z 296/298 | Chlorine isotope pattern |
1-Chloro-4-(3-iodopropoxy)benzene exhibits a melting point of 31 degrees Celsius, indicating its existence as a low-melting crystalline solid at ambient conditions [8]. This relatively low melting point reflects the molecular packing efficiency and intermolecular interactions within the crystal lattice. The presence of both chlorine and iodine substituents contributes to the molecular polarizability and influences the crystal packing arrangement through halogen bonding interactions .
Thermogravimetric analysis reveals that 1-Chloro-4-(3-iodopropoxy)benzene maintains thermal stability up to approximately 150 degrees Celsius [8]. Beyond this temperature, decomposition processes initiate, characterized by the sequential elimination of halogen-containing fragments. The decomposition pathway typically involves the preferential cleavage of the carbon-iodine bond due to its lower bond dissociation energy compared to the carbon-chlorine bond.
Differential scanning calorimetry studies of similar halogenated aromatic ethers demonstrate endothermic melting transitions followed by exothermic decomposition events at elevated temperatures [11] [12]. The decomposition products include hydrogen chloride, hydrogen iodide, and various aromatic fragments resulting from ring fragmentation processes [8]. The thermal decomposition kinetics follow first-order kinetics typical of organic halide degradation.
The thermal stability range makes this compound suitable for applications requiring moderate temperature exposure while limiting its utility in high-temperature processes. The decomposition onset temperature provides a practical upper limit for synthetic and analytical procedures involving this compound [13] [14].
Thermal Parameter | Value | Significance |
---|---|---|
Melting Point | 31°C | Low-melting crystalline solid |
Decomposition Onset | >150°C | Thermal stability limit |
Stability Range | Ambient to 150°C | Practical application window |
Decomposition Products | HCl, HI, aromatic fragments | Halogen elimination pathway |
1-Chloro-4-(3-iodopropoxy)benzene demonstrates excellent solubility in toluene, attributed to favorable aromatic-aromatic interactions between the benzene rings of both compounds [15] [16]. The π-π stacking interactions and similar polarizability facilitate miscibility across a wide concentration range. Toluene serves as an ideal solvent for this compound due to the complementary electronic properties and the absence of competitive hydrogen bonding interactions that might occur with protic solvents.
The solubility in toluene is enhanced by the presence of the halogen substituents, which contribute to the overall polarizability of the solute molecule. London dispersion forces play a significant role in the dissolution process, with the large iodine atom providing substantial contribution to these interactions [17]. The ether linkage does not significantly impede solubility in toluene, as the oxygen atom remains largely buried within the molecular framework.
The compound exhibits broad solubility in aromatic hydrocarbons, including benzene and substituted benzenes. In benzene, the solubility is comparable to that observed in toluene, with slight variations attributed to the different electronic environments of the solvent molecules [18] [19]. Chlorinated aromatic solvents such as chlorobenzene provide excellent solubility due to the additional halogen-halogen interactions that can occur between solute and solvent molecules.
The solubility behavior follows predictable patterns based on the "like dissolves like" principle, with aromatic character dominating the dissolution process. The presence of both electron-withdrawing chlorine and the polarizable iodine substituents creates a molecule with intermediate polarity that maintains good compatibility with aromatic solvent systems while remaining poorly soluble in highly polar media [18].
Water solubility is essentially negligible due to the hydrophobic nature of the aromatic ring system and the lack of hydrogen bonding capability [18] [17]. The calculated logarithm of the partition coefficient (LogP) value of 3.54 confirms the lipophilic character of this compound [8]. Alcoholic solvents such as methanol and ethanol provide only limited solubility due to the mismatch in polarity and hydrogen bonding requirements.
Non-polar organic solvents including diethyl ether, dichloromethane, and chloroform provide good to excellent solubility [20] [21]. The halogenated solvents show particularly favorable interactions due to the halogen content of both solute and solvent, facilitating dissolution through complementary electronic interactions.
Solvent Category | Solubility | Interaction Type |
---|---|---|
Aromatic hydrocarbons (toluene, benzene) | Excellent | π-π interactions, dispersion forces |
Halogenated aromatics | Excellent | Halogen bonding, dispersion forces |
Halogenated aliphatics | Good to Excellent | Halogen interactions, polarizability |
Alcohols | Limited | Polarity mismatch |
Water | Negligible | Hydrophobic character |
While specific crystallographic data for 1-Chloro-4-(3-iodopropoxy)benzene remains unreported in the literature, structural predictions can be made based on analogous halogenated aromatic ether compounds. The crystal packing likely involves a combination of halogen bonding interactions, particularly involving the iodine substituent, and π-π stacking arrangements of the aromatic rings [22] [23].
The para-disubstitution pattern promotes efficient molecular packing through the elimination of steric hindrance that might occur with ortho- or meta-substitution patterns. The linear arrangement of substituents facilitates close packing and optimal intermolecular contact formation. The flexible propyl chain allows conformational adjustment to accommodate favorable crystal packing arrangements [22].
Halogen bonding plays a crucial role in the solid-state organization of this compound. The iodine atom can act as a halogen bond donor, interacting with electron-rich sites such as the ether oxygen or aromatic π-systems of neighboring molecules [24]. These directional interactions contribute to the overall crystal stability and influence the melting point behavior.
The chlorine substituent, while less prone to halogen bonding than iodine, contributes to the overall molecular polarization and can participate in weaker halogen contacts. The combination of both halogen types creates multiple potential interaction sites that can lead to complex three-dimensional packing arrangements in the solid state [20].
The relatively low melting point suggests that the crystal packing may not be highly optimized, potentially indicating the existence of polymorphic forms or pseudopolymorphic states. The flexible alkyl chain provides multiple conformational possibilities that could lead to different crystal forms under varying crystallization conditions [25].
Temperature-dependent structural studies would likely reveal thermal expansion behavior typical of organic crystals, with the flexible chain segments showing greater thermal motion than the rigid aromatic core. The thermal properties suggest a relatively soft crystal structure with moderate intermolecular interaction strengths [23] [24].
Structural Feature | Expected Characteristic | Impact on Properties |
---|---|---|
Para-disubstitution | Linear molecular geometry | Efficient crystal packing |
Iodine substituent | Halogen bonding capability | Enhanced intermolecular interactions |
Flexible propyl chain | Conformational variability | Multiple packing possibilities |
Aromatic core | π-π stacking potential | Structural stability |
Low melting point | Moderate intermolecular forces | Soft crystal structure |